Cas no 887346-35-2 (N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide)

N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound featuring a chromene core linked to a substituted phenyl group via a carboxamide bridge. Its molecular structure combines the stability of the chromene scaffold with the electronic effects of the chloro and methyl substituents, making it a versatile intermediate in medicinal and agrochemical research. The compound exhibits potential as a precursor in the synthesis of bioactive molecules due to its ability to participate in diverse chemical reactions. Its well-defined structure and purity make it suitable for applications in structure-activity relationship (SAR) studies and targeted drug development.
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide structure
887346-35-2 structure
Product Name:N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
CAS No:887346-35-2
MF:C17H14ClNO2
MW:299.751563549042
CID:6007141
PubChem ID:7465015
Update Time:2025-05-22

N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
    • 2H-1-Benzopyran-3-carboxamide, N-(5-chloro-2-methylphenyl)-
    • F3244-0246
    • AKOS002255525
    • 887346-35-2
    • Inchi: 1S/C17H14ClNO2/c1-11-6-7-14(18)9-15(11)19-17(20)13-8-12-4-2-3-5-16(12)21-10-13/h2-9H,10H2,1H3,(H,19,20)
    • InChI Key: WNFQCTBADYUOCE-UHFFFAOYSA-N
    • SMILES: C1OC2=CC=CC=C2C=C1C(NC1=CC(Cl)=CC=C1C)=O

Computed Properties

  • Exact Mass: 299.0713064g/mol
  • Monoisotopic Mass: 299.0713064g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 423
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.329±0.06 g/cm3(Predicted)
  • Boiling Point: 506.4±50.0 °C(Predicted)
  • pka: 13.15±0.70(Predicted)

N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3244-0246-2μmol
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
887346-35-2 90%+
2μl
$57.0 2023-04-26
Life Chemicals
F3244-0246-5μmol
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
887346-35-2 90%+
5μl
$63.0 2023-04-26
Life Chemicals
F3244-0246-10μmol
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
887346-35-2 90%+
10μl
$69.0 2023-04-26
Life Chemicals
F3244-0246-20μmol
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
887346-35-2 90%+
20μl
$79.0 2023-04-26
Life Chemicals
F3244-0246-1mg
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
887346-35-2 90%+
1mg
$54.0 2023-04-26
Life Chemicals
F3244-0246-2mg
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
887346-35-2 90%+
2mg
$59.0 2023-04-26
Life Chemicals
F3244-0246-3mg
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
887346-35-2 90%+
3mg
$63.0 2023-04-26
Life Chemicals
F3244-0246-4mg
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
887346-35-2 90%+
4mg
$66.0 2023-04-26
Life Chemicals
F3244-0246-5mg
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
887346-35-2 90%+
5mg
$69.0 2023-04-26
Life Chemicals
F3244-0246-10mg
N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide
887346-35-2 90%+
10mg
$79.0 2023-04-26

N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide Related Literature

Additional information on N-(5-chloro-2-methylphenyl)-2H-chromene-3-carboxamide

N-(5-Chloro-2-Methylphenyl)-2H-Chromene-3-Carboxamide: A Comprehensive Overview

N-(5-Chloro-2-Methylphenyl)-2H-Chromene-3-Carboxamide, also known by its CAS No. 887346-35-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a derivative of chromene, a heterocyclic aromatic compound with a benzopyran structure, and it incorporates a carboxamide functional group. The presence of the 5-chloro-2-methylphenyl substituent adds complexity to its structure, making it a promising candidate for various applications in drug discovery and material science.

The synthesis of N-(5-Chloro-2-Methylphenyl)-2H-Chromene-3-Carboxamide involves a series of well-established organic reactions. Typically, the process begins with the preparation of the chromene skeleton, which can be achieved through the condensation of an aldehyde with a ketone or via cyclization reactions. The introduction of the 5-chloro-2-methylphenyl group is accomplished through nucleophilic aromatic substitution or coupling reactions, depending on the specific conditions employed. The final step involves the formation of the carboxamide group, which can be achieved through amide bond formation using appropriate coupling reagents.

Recent studies have highlighted the potential of N-(5-Chloro-2-Methylphenyl)-2H-Chromene-3-Carboxamide as a modulator of various biological targets. For instance, research published in 2023 demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation. The compound's unique structure allows for interactions with specific binding sites on these enzymes, making it a valuable tool in the development of targeted therapies. Additionally, its chromene core has been shown to exhibit antioxidant properties, which could be harnessed in the creation of novel therapeutic agents for oxidative stress-related diseases.

The physical and chemical properties of N-(5-Chloro-2-Methylphenyl)-2H-Chromene-3-Carboxamide have been extensively characterized using modern analytical techniques. Its molecular weight is approximately 319.7 g/mol, and it has a melting point of around 180°C. The compound is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane and acetonitrile. These properties make it suitable for use in various laboratory settings, including high-throughput screening assays and in vitro pharmacological studies.

In terms of applications, N-(5-Chloro-2-Methylphenyl)-2H-Chromene-3-Carboxamide has shown promise in several areas. Its ability to modulate cellular signaling pathways makes it a valuable tool in drug discovery efforts targeting diseases such as cancer, inflammation, and neurodegenerative disorders. Furthermore, its structural versatility allows for further modification to optimize its pharmacokinetic properties, such as bioavailability and half-life.

The environmental impact and safety profile of N-(5-Chloro-2-Methylphenyl)-2H-Chromene-3-Carboxamide are also areas of active research. Preliminary studies indicate that the compound is not acutely toxic at concentrations typically used in laboratory settings. However, further investigations are required to assess its long-term effects on ecosystems and human health.

In conclusion, N-(5-Chloro-2-Methylphenyl)-2H-Chromene-3-Carboxamide, with its CAS No. 887346-35-2, represents a compelling molecule with diverse applications across multiple scientific disciplines. Its unique structure, coupled with its promising biological activity and favorable physical properties, positions it as a key player in future advancements in pharmacology and materials science.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Yunnanjiuzhen
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Yunnanjiuzhen
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.